molecular formula C22H26N2O9 B1428482 Tetracycline hydrate 99 CAS No. 305833-60-7

Tetracycline hydrate 99

Cat. No. B1428482
CAS RN: 305833-60-7
M. Wt: 462.4 g/mol
InChI Key: BMQIUMJFMSWJBO-FMZCEJRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracycline hydrate 99 is a variant of tetracycline, a broad-spectrum antibiotic . It is known for its bacteriostatic action, which is based on the inhibition of protein biosynthesis .


Molecular Structure Analysis

The molecular formula of Tetracycline hydrate 99 is C22H24N2O8.H2O . For more detailed structural studies, you may refer to the works cited in references .


Chemical Reactions Analysis

From the thermal studies of the drugs, a general decomposition behavior could be identified . More detailed information about the chemical reactions of Tetracycline hydrate 99 can be found in the referenced articles .


Physical And Chemical Properties Analysis

The molecular weight of Tetracycline hydrate 99 is 444.43 g/mol on an anhydrous basis . More detailed information about the physical and chemical properties of Tetracycline hydrate 99 can be found in the referenced articles .

Scientific Research Applications

Nonantibiotic Properties and Clinical Implications

Tetracycline hydrate, known for its broad-spectrum antibiotic action, has been studied for its nonantibiotic properties affecting inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. These properties have potential clinical applications in treating various diseases such as rosacea, bullous dermatoses, neutrophilic diseases, pyoderma gangrenosum, sarcoidosis, aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders like rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).

Impact on Mitochondrial Function in Biomedical Research

Tetracyclines are commonly used in research for gene expression control via Tet-ON/Tet-OFF systems. However, they can impair mitochondrial function by targeting mitochondrial translation, affecting physiology in various model systems. This impact is significant in research contexts, including cancer studies, where mitochondrial metabolism plays a critical role (Chatzispyrou et al., 2015); (Moullan et al., 2015).

Environmental Impacts and Treatment Methods

The degradation of tetracycline in the environment, particularly in water systems, has been a focus due to its ecological risks. Studies have explored methods like photo-electro-Fenton oxidation for effective degradation, highlighting the need for efficient treatment of tetracycline in wastewater to mitigate its environmental impact (Liu et al., 2013); (Daghrir & Drogui, 2013).

Detection and Analysis in Environmental Samples

Techniques for detecting tetracycline residues in environmental samples, such as in water and soil, have been developed. For instance, the use of DNA tetrahedron nanostructure probes and enzyme-linked immunosorbent assay (ELISA) methods for sensitive detection of tetracycline highlights the importance of monitoring its presence and impact in the environment (Hong et al., 2021).

Effects on Soil Microflora

The impact of tetracycline on soil microflora, including its function, diversity, and resistance, is crucial, especially in areas adjacent to animal feedlots. Studies have examined the abundance and diversity of tetracycline resistance genes in soils, emphasizing the environmental implications of widespread tetracycline use (Wu et al., 2010).

Mechanism of Action

Target of Action

Tetracycline primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Tetracycline passively diffuses through porin channels in the bacterial membrane . It then reversibly binds to the 30S ribosomal subunit, preventing the binding of incoming aminoacyl tRNA to the mRNA-ribosome complex . This interaction interferes with protein synthesis, exerting a bacteriostatic effect on the bacteria . Tetracycline also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by tetracycline is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, tetracycline prevents the addition of new amino acids to the growing peptide chain . This action disrupts the protein synthesis pathway, inhibiting bacterial growth .

Pharmacokinetics

Tetracycline belongs to the group of antibiotics characterized by poor absorption after food . The absorption, distribution, metabolism, and excretion (ADME) properties of tetracycline significantly impact its bioavailability . For instance, the average area under the curve (AUC) for 200 mg/day oral doses ranges from 40–123 mg·h/L and 61–112 mg·h/L for intravenous doses .

Result of Action

The primary result of tetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, tetracycline prevents bacteria from producing essential proteins, leading to a bacteriostatic effect . This effect can help treat a wide variety of bacterial infections .

Action Environment

The action of tetracycline can be influenced by various environmental factors. For instance, tetracycline pollution is a growing global threat to aquatic and terrestrial biodiversity due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

Safety and Hazards

When handling Tetracycline hydrate 99, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured, dust formation should be avoided, and it should not get in eyes, on skin, or on clothing .

Future Directions

Future directions in the development of Tetracycline hydrate 99 include biosynthetic engineering of tetracycline analogues . This could lead to the development of unique tetracycline analogues, thus evading the established semi-synthetic routes used in the production of tetracyclines .

For more detailed information, you may refer to the papers retrieved .

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQIUMJFMSWJBO-FMZCEJRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracycline hydrate 99

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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